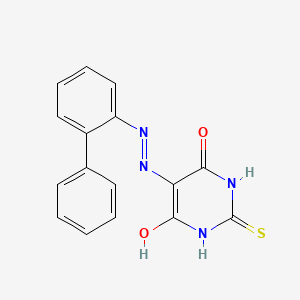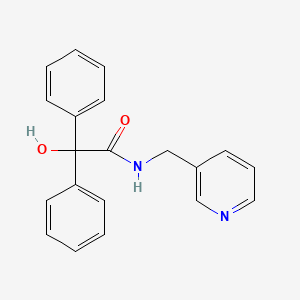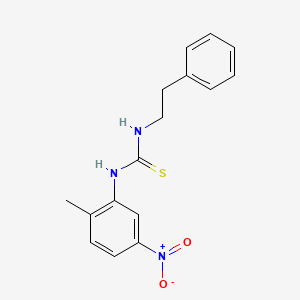![molecular formula C15H10F4N2OS B5731242 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TFB has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, making it a promising candidate for further research.
Mécanisme D'action
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of CK2 and NF-κB by binding to the active sites of these proteins and preventing them from functioning properly. CK2 is an important protein kinase that is involved in many cellular processes, including cell growth and survival. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation and cell survival. By inhibiting these proteins, this compound can prevent cancer cells from growing and surviving.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of genes involved in inflammation and cell survival. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for its target proteins, meaning that it can inhibit their activity without affecting other proteins in the cell. However, one limitation of using this compound is that it can be toxic to normal cells at high concentrations, which may limit its potential use in cancer treatment.
Orientations Futures
There are several potential future directions for research on 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for its target proteins. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, research on the molecular mechanisms of this compound's anti-cancer effects could lead to the development of new therapies for cancer.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline to form 2-fluoro-N-({2-(trifluoromethyl)phenyl}amino)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the final product, this compound.
Applications De Recherche Scientifique
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including the protein kinase CK2 and the transcription factor NF-κB. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-7-3-1-5-9(11)13(22)21-14(23)20-12-8-4-2-6-10(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWQHTVTAHKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)


![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)


![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)